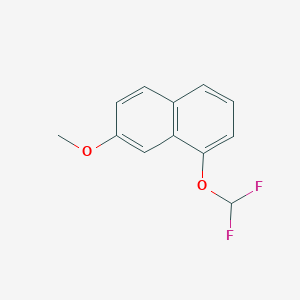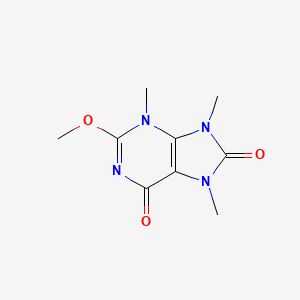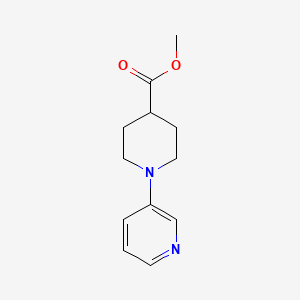
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring at the 3-position and a methyl ester group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of 3-pyridylmethylamine with methyl 4-piperidone-4-carboxylate under acidic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the pyridine ring, making it less versatile in certain applications.
Pyridine derivatives: Similar in structure but may lack the piperidine ring, affecting their chemical reactivity and biological activity.
Uniqueness
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
methyl 1-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-7-14(8-5-10)11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChIキー |
SZTWJVGZVNOZPK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCN(CC1)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)



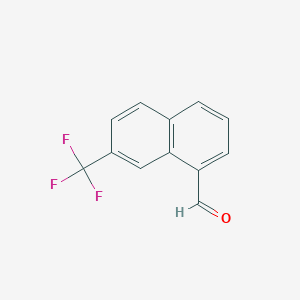

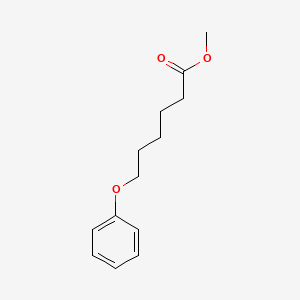
![1-(5,6,7,8-Tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11885002.png)


